molecular formula C24H27N5O3 B2473578 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide CAS No. 1797756-93-4

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide

Cat. No. B2473578
CAS RN: 1797756-93-4
M. Wt: 433.512
InChI Key: HSTCJBDBVLYIAK-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C24H27N5O3 and its molecular weight is 433.512. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

The compound has shown promise as an antitumor agent. Specifically, an amuvatinib derivative derived from this compound, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (referred to as compound 6 ), has been investigated. Researchers found that compound 6 selectively kills tumor cells experiencing glucose starvation. Glucose levels within solid tumors are typically lower than in normal tissues due to increased uptake by tumor cells and reduced nutrient supply. Compound 6 inhibits mitochondrial membrane potential, highlighting its potential as an antitumor agent for treating glucose-starved tumors .

Medicinal Chemistry

The compound’s structure and functional groups make it interesting for medicinal chemistry studies. Researchers have explored its synthetic pathways and derivatives. For instance, the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone involves this compound as a precursor. Such studies contribute to our understanding of chemical reactivity and potential applications .

Organic Synthesis

The compound serves as a building block for creating other molecules. For example, it can be modified to form 1-(1,3-benzodioxol-5-yl)-2-butanone and 1-(1,3-benzodioxol-5-yl)-2-propanol . These derivatives find applications in organic synthesis and may have diverse uses in drug discovery and material science .

Mechanistic Target of Rapamycin (mTOR) Pathway

Given its kinase inhibitor properties, the compound may interact with cellular signaling pathways. Investigating its effects on mTOR, a critical regulator of cell growth and metabolism, could provide valuable insights into potential therapeutic interventions .

Mechanism of Action

Target of Action

The primary target of this compound is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological processes.

Mode of Action

It is believed to interact with its target enzyme, potentially influencing the production of nitric oxide .

Biochemical Pathways

The compound’s interaction with nitric oxide synthase could potentially affect various biochemical pathways involving nitric oxide. Nitric oxide plays a role in vasodilation, immune response, and neurotransmission .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide-ranging roles of nitric oxide in the body. Potential effects could include changes in blood vessel dilation, immune response, and neuronal signaling .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s interaction with its target and its overall pharmacokinetics .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c30-23(26-20-6-7-21-22(16-20)32-18-31-21)17-28-12-10-27(11-13-28)14-15-29-9-8-25-24(29)19-4-2-1-3-5-19/h1-9,16H,10-15,17-18H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTCJBDBVLYIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide

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